Experimental Protocol: Two-Step Synthesis of N-(4-Aminophenyl)piperidine
Experimental Protocol: Two-Step Synthesis of N-(4-Aminophenyl)piperidine
A Comprehensive Technical Guide to N-(4-Aminophenyl)piperidine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Initial searches for the Chemical Abstracts Service (CAS) number for 4-Methylene-1-(4-aminophenyl)-piperidine did not yield a conclusive result, suggesting that this specific molecule may be a novel compound or not yet extensively documented in public databases. However, the structurally related and synthetically significant compound, N-(4-Aminophenyl)piperidine, is a well-characterized molecule with the CAS number 2359-60-6 . This guide will provide an in-depth technical overview of N-(4-Aminophenyl)piperidine, a valuable building block for researchers, scientists, and professionals in drug development.
N-(4-Aminophenyl)piperidine, also known as 4-(1-Piperidino)aniline, is a bifunctional molecule featuring a piperidine ring attached to an aniline moiety. This unique structure, possessing both a secondary amine within the piperidine ring and a primary aromatic amine, makes it a versatile intermediate in the synthesis of a wide array of complex molecules with potential therapeutic applications.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with biological targets.[2] This guide will delve into the synthesis, properties, and diverse applications of N-(4-Aminophenyl)piperidine, providing a foundational resource for its use in research and development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The properties of N-(4-Aminophenyl)piperidine are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2359-60-6 | [3] |
| Molecular Formula | C₁₁H₁₆N₂ | [3] |
| Molecular Weight | 176.26 g/mol | [3] |
| Appearance | Not specified, though related compounds are often liquids or low-melting solids. | |
| Melting Point | 26-29 °C (lit.) | [3] |
| Boiling Point | Not specified | |
| Refractive Index | n20/D 1.5937 (lit.) | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of N-(4-Aminophenyl)piperidine
The synthesis of N-aryl piperidines is a well-established transformation in organic chemistry. A common and effective method for the preparation of N-(4-Aminophenyl)piperidine involves the nucleophilic aromatic substitution (SNAAr) of a suitable nitroaromatic precursor, followed by the reduction of the nitro group.
This protocol outlines a representative two-step synthesis starting from 4-fluoronitrobenzene and piperidine.
Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine
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Rationale: This step involves the nucleophilic aromatic substitution of the fluorine atom on 4-fluoronitrobenzene by the secondary amine of piperidine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the reaction.
-
Procedure:
-
To a solution of 4-fluoronitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-nitrophenyl)piperidine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Step 2: Reduction of 1-(4-Nitrophenyl)piperidine to N-(4-Aminophenyl)piperidine
-
Rationale: The nitro group of 1-(4-nitrophenyl)piperidine is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 1-(4-nitrophenyl)piperidine (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N-(4-aminophenyl)piperidine. The product can be further purified if necessary.[4]
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Caption: Synthetic workflow for N-(4-Aminophenyl)piperidine.
Applications in Drug Discovery
The presence of two reactive sites, the aniline amine and the potential for modification of the piperidine ring, makes N-(4-aminophenyl)piperidine a highly valuable scaffold in medicinal chemistry. It serves as a starting material for the synthesis of a variety of compounds with diverse biological activities.
Reactant for Synthesis of:
-
Selective Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors: The primary amine of N-(4-aminophenyl)piperidine can be readily functionalized to introduce pharmacophores that target specific enzymes.[3]
-
Antimalarial Drugs: The piperidine and aniline moieties can be incorporated into larger molecular frameworks to develop novel antimalarial agents.[3]
-
IRAK-4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key target in inflammatory diseases. N-(4-aminophenyl)piperidine serves as a core structure for the development of potent IRAK-4 inhibitors.[3]
-
9-Aminoacridines with Antiprion Activity: The aniline nitrogen can be used to construct more complex heterocyclic systems like acridines, which have been investigated for their potential in treating prion diseases.[3]
-
Aglycoristocetin Derivatives for Anti-influenza Virus Activity: The molecule can be elaborated to mimic natural products or to create novel structures with antiviral properties.[3]
Safety and Handling
Based on the safety information for N-(4-aminophenyl)piperidine, the following precautions should be observed:
-
Hazards: The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[3]
-
Handling: Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7][8]
N-(4-Aminophenyl)piperidine is a versatile and valuable building block in the field of drug discovery and medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups allow for the generation of diverse molecular libraries for biological screening. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the development of novel therapeutic agents. The piperidine motif continues to be a cornerstone in pharmaceutical research, and derivatives such as N-(4-aminophenyl)piperidine will undoubtedly play a significant role in the discovery of future medicines.[1][2]
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